molecular formula C10H14O2S B13305889 1-(2,5-Dimethoxyphenyl)ethane-1-thiol

1-(2,5-Dimethoxyphenyl)ethane-1-thiol

Cat. No.: B13305889
M. Wt: 198.28 g/mol
InChI Key: FOQLZZOXMWEGGH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with two methoxy groups (-OCH3) at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl mercaptan in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: The compound may modulate oxidative stress pathways, inhibit microbial growth, or interact with cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)ethane-1-thiol
  • 1-(3,4-Dimethoxyphenyl)ethane-1-thiol
  • 1-(2,5-Dimethoxyphenyl)ethanol

Comparison: 1-(2,5-Dimethoxyphenyl)ethane-1-thiol is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanethiol

InChI

InChI=1S/C10H14O2S/c1-7(13)9-6-8(11-2)4-5-10(9)12-3/h4-7,13H,1-3H3

InChI Key

FOQLZZOXMWEGGH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)S

Origin of Product

United States

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